molecular formula C14H22N4O3S B1425286 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea CAS No. 1240526-69-5

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea

Cat. No.: B1425286
CAS No.: 1240526-69-5
M. Wt: 326.42 g/mol
InChI Key: KZKROTZXEMDHBW-UHFFFAOYSA-N
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Description

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea is a synthetic organic compound provided as a high-purity material for research and development purposes. This molecule features a piperidine core, a common structural motif in medicinal chemistry, substituted with an ethanesulfonyl group and a urea linker connected to a pyridin-3-ylmethyl moiety. The piperidine ring is a privileged scaffold in pharmaceutical science, present in more than twenty classes of therapeutics, and its derivatives are critical building blocks for designing novel bioactive molecules . Urea-based compounds incorporating piperidine and pyridine subunits are of significant interest in drug discovery. Structural analogs of this compound have been investigated as potent activators of enzymes like NAMPT (nicotinamide phosphoribosyltransferase), which plays a pivotal role in cellular metabolism and aging . Other related sulfonylpiperidine-urea compounds have been studied for their interactions with biological targets such as tryptase, a serine protease . Researchers can utilize this chemical as a key intermediate or precursor in developing novel small-molecule inhibitors, activators, or probes for various biological pathways. This product is intended for research use only and is not approved for use in humans.

Properties

IUPAC Name

1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-8-5-13(6-9-18)17-14(19)16-11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKROTZXEMDHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and synthesis methods.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H18N4O2S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

It features a piperidine ring substituted with an ethanesulfonyl group and a pyridine moiety, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Kinases : Many derivatives have shown to inhibit kinases involved in cancer pathways, particularly c-KIT, which is significant in certain types of tumors .
  • Antimicrobial Activity : Some studies have reported activity against Gram-positive bacteria, although the effectiveness against Gram-negative strains remains limited .

Anticancer Activity

In vitro studies have demonstrated that related piperidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, certain compounds have been shown to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin . The structure's three-dimensional conformation plays a vital role in enhancing binding affinity to target proteins.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Notably, it has shown moderate activity against specific Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant potential for development as an antibacterial agent .

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus15.6Good
Micrococcus luteus62.5Moderate
E. coli>250Weak to none

Case Study 1: Cancer Cell Lines

A study investigated the effects of a series of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity compared to traditional agents, suggesting a promising avenue for further research into its anticancer properties .

Case Study 2: Antibacterial Screening

In another study focusing on the antibacterial properties of piperidine derivatives, this compound was tested against various strains. The findings revealed that while it showed good activity against certain Gram-positive bacteria, its efficacy against Gram-negative strains was notably lower, indicating a need for structural modifications to enhance its spectrum of activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Sulfonyl Group Modifications
  • Compound 12 (): 1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea. Synthesized in 51% yield via sulfonylation of a piperidin-4-yl urea precursor .
  • Compound 13 () : 1-(1-(Butane-1-sulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea.
    • The butane sulfonyl group increases lipophilicity compared to ethanesulfonyl, likely altering membrane permeability and metabolic stability .
  • Compound 21 () : 1-(2-Oxaadamant-1-yl)-3-(1-(2-fluorobenzoyl)piperidin-4-yl)urea.
    • Replaces sulfonyl with a fluorobenzoyl group, introducing aromatic π-π interactions and fluorine-mediated polarity .
Urea-Linked Aromatic/Functional Groups
  • Compound 14d () : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea.
    • Features a 4-fluorophenylsulfonyl group and an ethyl-urea substituent, contrasting with the pyridinylmethyl group in the target compound. The fluorine atom may enhance metabolic stability .
  • Compound 4 () : 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea.
    • Incorporates a bromopyridinyl group and biphenyl system, offering distinct steric and electronic profiles compared to the pyridin-3-ylmethyl substituent .

Q & A

Q. What are the key synthetic strategies for 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-4-yl urea core via coupling of an isocyanate or carbamate intermediate with a piperidine derivative .
  • Step 2 : Sulfonylation of the piperidine nitrogen using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in THF at 0°C to room temperature) .
  • Step 3 : Introduction of the pyridin-3-ylmethyl group via alkylation or nucleophilic substitution.

Q. Optimization :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .
  • Catalysts : Bases like triethylamine or DMAP improve yields in coupling steps .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., sulfonyl and pyridinyl groups) and urea connectivity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for biological assays) .
  • X-ray Crystallography : Resolves bond lengths and angles in the piperidine-urea framework .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Challenge 1 : Hydrophilic byproducts from sulfonylation can co-elute with the product.
    • Solution : Gradient elution in column chromatography (hexane/ethyl acetate to DCM/methanol) .
  • Challenge 2 : Urea derivatives may exhibit low solubility in non-polar solvents.
    • Solution : Use of DMF or DMSO for recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable Substituents : Modify the ethanesulfonyl group (e.g., replace with methanesulfonyl or phenylsulfonyl) to assess enzyme-binding affinity .
  • Pyridine Position : Compare pyridin-3-yl vs. pyridin-2-yl derivatives for solubility and target engagement .
  • Data Collection :
    • Table 1 : Biological activity of analogues (IC₅₀ values against target enzymes) .
SubstituentIC₅₀ (nM)Solubility (µg/mL)
Ethanesulfonyl12.345
Methanesulfonyl18.762
Phenylsulfonyl8.928

Q. What methodologies resolve contradictory data on the compound’s solubility and bioavailability?

  • Issue : Discrepancies in solubility measurements (e.g., DMSO vs. aqueous buffers).
    • Approach : Standardize solubility assays using PBS (pH 7.4) and compare with computational predictions (LogP, PSA) .
  • Issue : Variability in enzymatic inhibition data across labs.
    • Resolution : Validate assays with positive controls (e.g., known inhibitors) and replicate under identical conditions (pH, temperature) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular Docking : Predict binding modes to enzymes (e.g., soluble epoxide hydrolase) using AutoDock Vina .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding interactions between the urea moiety and catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-Screening : Test against panels of related enzymes (e.g., kinases, phosphatases) to identify selectivity .
  • Proteomics : Use affinity pulldown followed by LC-MS/MS to map unintended protein interactions .

Methodological Notes

  • Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem ) to confirm assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea
Reactant of Route 2
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3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea

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